molecular formula C11H14BrNO2 B14037375 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one

Cat. No.: B14037375
M. Wt: 272.14 g/mol
InChI Key: PXGORZOKTVPIEI-UHFFFAOYSA-N
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Description

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, an ethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the reaction of 1-(4-Amino-2-ethoxyphenyl)-propan-1-one with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: New derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Nitro derivatives.

Scientific Research Applications

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-2-ethoxyphenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Amino-2-ethoxyphenyl)-1-hydroxypropan-2-one: Similar structure but with a hydroxyl group instead of bromine.

    1-(4-Amino-2-ethoxyphenyl)-1-methylpropan-2-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or functional groups. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(4-amino-2-ethoxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11-7-8(13)3-4-9(11)10(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3

InChI Key

PXGORZOKTVPIEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)CCBr

Origin of Product

United States

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